molecular formula C9H10N4O2 B1393621 N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine CAS No. 596130-84-6

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

Cat. No.: B1393621
CAS No.: 596130-84-6
M. Wt: 206.2 g/mol
InChI Key: TYXAEAOIWZOCSE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes the condensation of o-phenylenediamine with nitroacetic acid under acidic conditions . Another method is the Wallach synthesis, which involves the cyclization of o-nitroaniline derivatives . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality. Safety measures are crucial due to the handling of nitro compounds, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of N,1-dimethyl-5-amino-1H-1,3-benzodiazol-2-amine.

    Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but with a different substitution pattern.

    5-Nitro-1H-benzimidazole: Lacks the dimethyl substitutions present in N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,1-dimethyl-5-nitrobenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-10-9-11-7-5-6(13(14)15)3-4-8(7)12(9)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAEAOIWZOCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694269
Record name N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596130-84-6
Record name N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diamine 248 (1.88 g, 11.2 mmol) in pyridine (20 mL) was treated with methyl isothiocyanate (970 mg, 12.9 mmol) and the mixture was stirred at 80° C. for 30 minutes, cooled down to 15° C., treated with solid EDC (3.03 g, 15.8 mmol, 1.40 eq) and the heating continued at 80° C. for 16 h. After removal of pyridine in vacuo, the residue was purified by flash chromatography (eluent 5% MeOH in CH2Cl2) to afford the title compound 268 (1.44 g, 62% yield). 1H NMR: (CD3OD) δ (ppm): 8.12 (d, J=2.2 Hz, 1H), 7.94 (dd, J=2.2, 8.8 Hz, 1H), 7.04 (d, J=8.8 Hz, 1H), 4.44 (bs, 2H), 3.51 (s, 3H), 3.04 (s, 3H). LRMS: (calc.) 206.2; (obt.) 207.1 (MH)+.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.03 g
Type
reactant
Reaction Step Two
Yield
62%

Synthesis routes and methods II

Procedure details

N1-methyl-4-nitro-benzene-1,2-diamine (2.0 g, 12.0 mmol) and methyl isothiocyanate (0.90 ml, 13.2 mmol) were coupled using the procedure of example one part B to give the title compound as a yellow solid (1.32 g, 53%). 1H NMR (300 MHz, d6-DMSO) δ 7.98 (d, J=2.1 Hz, 1H), 7.90 (dd, J=8.7 and 2.4 Hz, 1H), 7.32 (d, J=8.7 Hz, 1H), 7.15 (m, 1H), 3.55 (d, 3H), 2.95 (d, J=4.5 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
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N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
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N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
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N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
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N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine

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